molecular formula C4H4N2O2 B1605782 5-Methyleneimidazolidine-2,4-dione CAS No. 7673-65-6

5-Methyleneimidazolidine-2,4-dione

Cat. No.: B1605782
CAS No.: 7673-65-6
M. Wt: 112.09 g/mol
InChI Key: UJIBFPBOBFXMKO-UHFFFAOYSA-N
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Description

5-Methyleneimidazolidine-2,4-dione: is a heterocyclic organic compound with the molecular formula C4H4N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a methylene group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyleneimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with formaldehyde under basic conditions. The reaction proceeds via the formation of a methylene bridge at the 5-position of the imidazolidine ring. The general reaction can be represented as follows:

[ \text{Imidazolidine-2,4-dione} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high yield and purity. The continuous flow process involves the use of a multi-jet oscillating disk reactor, which facilitates the rapid mixing and reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 5-Methyleneimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methylene group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen functionalities.

    Reduction: Formation of 5-methylimidazolidine-2,4-dione.

    Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry: 5-Methyleneimidazolidine-2,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, antifungal, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

    Imidazolidine-2,4-dione: The parent compound without the methylene group at the 5-position.

    5-Methylimidazolidine-2,4-dione: A derivative with a methyl group instead of a methylene group at the 5-position.

    Thiazolidine-2,4-dione: A sulfur-containing analog with similar structural features.

Uniqueness: 5-Methyleneimidazolidine-2,4-dione is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

5-methylideneimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-2-3(7)6-4(8)5-2/h1H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBFPBOBFXMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341597
Record name 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-65-6
Record name 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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